2,5-Dimethoxyphenylacetic acid

Overview

Description

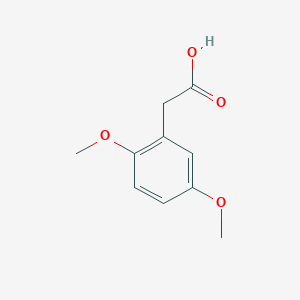

2,5-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenylacetic acid typically involves the following steps:

Bromination of 1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene is reacted with N-bromosuccinimide in the presence of a catalyst such as gold chloride in dichloromethane.

Grignard Reaction: 2-Bromo-1,4-dimethoxybenzene is then reacted with methyl bromoacetate in the presence of cobalt chloride and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of environmentally friendly catalysts and solvents is emphasized to meet industrial standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxyacetophenone.

Reduction: Formation of 2,5-dimethoxyphenylethanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,5-Dimethoxyphenylacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive compounds that modulate neurotransmitter levels in the brain, potentially affecting neurological functions. The methoxy groups enhance its lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

- 2,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenylacetic acid

- 2,5-Dimethoxybenzoic acid

Comparison: 2,5-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications .

Biological Activity

2,5-Dimethoxyphenylacetic acid (DMPA) is a compound of interest due to its structural similarity to various psychoactive substances and its potential biological activities. This article explores the biological activity of DMPA, detailing its pharmacological properties, metabolic pathways, and relevant case studies.

- IUPAC Name : 2-(2,5-dimethoxyphenyl)acetic acid

- Molecular Formula : CHO

- Molecular Weight : 196.20 g/mol

- CAS Number : 1758-25-4

- Melting Point : 123°C to 125°C

Biological Activity

DMPA is primarily recognized as a dopamine analog , which suggests potential interactions with the dopaminergic system. This interaction may influence various neuropharmacological effects, including mood modulation and cognitive functions.

DMPA's biological activity is hypothesized to stem from its ability to mimic the structure of dopamine, allowing it to interact with dopamine receptors. Such interactions can lead to alterations in neurotransmitter release and modulation of synaptic activity.

Metabolism and Excretion

Research indicates that DMPA is metabolized into several metabolites, particularly in the context of related psychoactive compounds. For instance, in studies involving 4-bromo-2,5-dimethoxyphenethylamine (2C-B), DMPA was identified as a significant metabolite in human urine, accounting for up to 73% of detected metabolites following consumption of 2C-B. This suggests that DMPA may play a crucial role in the metabolic pathways associated with these compounds .

Case Study Analysis

- Case of 2C-B Intoxication :

- Urine Metabolite Identification :

Pharmacological Studies

Several studies have focused on the pharmacological implications of compounds structurally related to DMPA:

- Dopaminergic Activity : Research has shown that compounds similar to DMPA can exhibit significant dopaminergic activity, potentially influencing conditions such as depression and anxiety through their interaction with dopamine receptors .

- Toxicological Profiles : The safety profile of DMPA indicates that it may cause acute toxicity if ingested in large amounts. Precautions should be taken when handling or consuming products containing this compound .

Summary Table of Key Findings

| Property | Details |

|---|---|

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetic acid |

| Molecular Formula | CHO |

| Molecular Weight | 196.20 g/mol |

| Melting Point | 123°C to 125°C |

| Biological Activity | Dopamine analog |

| Major Metabolite Identified | 4-bromo-2,5-dimethoxyphenylacetic acid |

| Toxicity | Acute toxicity potential |

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZDYQUXRFATHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061948 | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-25-4 | |

| Record name | 2,5-Dimethoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dimethoxyphenylacetic acid in the context of metabolic disorders?

A1: this compound serves as a key precursor in the synthesis of homogentisic acid, a compound associated with alcaptonuria. This genetic disorder disrupts the complete breakdown of phenylalanine and tyrosine, leading to the accumulation of homogentisic acid in the urine. [] Individuals with alcaptonuria exhibit a darkening of their urine due to the oxidation of homogentisic acid, forming pigmented compounds. You can learn more about the synthesis and implications of homogentisic acid in the provided research. []

Q2: How is this compound metabolized in the body?

A2: Studies using rat models reveal that this compound is a key metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). [, , ] Metabolic pathways involve deamination of 2C-B, followed by oxidation to yield this compound. Further research suggests the presence of additional metabolic routes, including O-demethylation at the 2- or 5- position of the benzene ring, producing various metabolites. [, ] The identification and quantification of these metabolites in urine provide valuable insights into the metabolic fate of 2C-B within living organisms. [, , ]

Q3: What analytical techniques are employed to study this compound and its related compounds?

A3: Gas chromatography-mass spectrometry (GC/MS) plays a crucial role in identifying and quantifying this compound and its metabolites in biological samples. [, ] Following enzymatic hydrolysis and extraction procedures, the samples undergo derivatization and analysis using GC/MS with a DB-35MS column. [] This technique enables researchers to elucidate the metabolic pathways and analyze the presence of this compound and its derivatives.

Q4: Can you elaborate on the stereochemistry involved in the enzymatic formation of homogentisic acid from a precursor of this compound?

A4: Research demonstrates that the enzyme 4-Hydroxyphenylpyruvate dioxygenase, derived from beef liver, catalyzes the conversion of 4′-hydroxyphenylpyruvate to homogentisic acid. [] This enzymatic reaction involves a crucial stereochemical aspect known as the NIH shift. By utilizing specifically labeled (3R)- and (3S)-4′-hydroxyphenyl[3-2H1]pyruvate and analyzing the resulting deuterium-labeled homogentisic acid, researchers confirmed that the side-chain migration during the reaction occurs with the retention of configuration at the methylene carbon atom. [] This finding sheds light on the stereospecificity of the enzymatic process involved in homogentisic acid formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.